Research labs and QC groups sourcing a halogenated triazole intermediate for nucleoside-analog synthesis or Ribavirin impurity method development often encounter batch variability and ambiguous purity profiles. Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate eliminates this risk as the fully characterized reference standard for Ribavirin Impurity 60.
• Definitive Ribavirin Impurity 60 reference standard for analytical method validation and routine QC.
• Reactive C-Cl handle at the 3-position enables efficient parallel library synthesis for SAR studies.
• Consistent ≥95% purity with full characterization, ensuring reproducible catalytic cycles and biological data.
Molecular FormulaC4H4ClN3O2
Molecular Weight161.55 g/mol
CAS No.21733-05-1
Cat. No.B1367669
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate (CAS 21733-05-1): A Halogenated Heterocyclic Building Block for Pharmaceutical and Agrochemical Research
Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate is a chlorinated heterocyclic compound within the 1,2,4-triazole family, characterized by a methyl ester group at the 5-position and a chlorine atom at the 3-position [1]. This scaffold provides a well-defined and reactive handle for subsequent derivatization, making it a key intermediate in the synthesis of bioactive molecules. It is commonly employed as a building block for nucleoside analogs and other complex heterocycles . Notably, it is also a recognized and fully characterized reference standard, identified as Ribavirin Impurity 60 [2], underscoring its specific relevance in pharmaceutical quality control and method development.
Halogenated 1,2,4-triazole building block for diversification via cross-coupling
Designated Ribavirin Impurity 60 reference standard for analytical method development
Why Substituting Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate with Analogs Introduces Undesirable Reactivity and Biological Variance
The specific halogen (chloro vs. bromo) and substitution pattern on the 1,2,4-triazole core of methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate are critical determinants of both its chemical reactivity and biological interactions. Substitution with a non-halogenated analog eliminates key cross-coupling reactivity, while substitution with a bromo analog (e.g., methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate) alters the compound's physicochemical properties, including its acid dissociation constant (pKa) and lipophilicity [1]. These differences directly impact the compound's behavior in downstream synthetic applications (e.g., differing catalytic cycles) and its performance as a reference standard. Furthermore, structural analyses confirm that chloro- and bromo-substituted triazoles exhibit distinct solid-state structures and tautomeric preferences, which can lead to significant variations in intermolecular interactions and binding affinities [2]. Such variance can compromise the reproducibility of a synthetic route, invalidate an analytical method, or produce misleading biological data. Therefore, treating this compound as a mere member of a broad class without accounting for its specific substituent effects is a critical risk for research integrity and procurement efficiency.
Chloro vs. bromo analog pKa shift
A 0.12 unit lower acidity compared to the 3-bromo derivative may alter ionization, solubility and chromatographic retention at a given pH.
[2] Claramunt, R. M., et al. (n.d.). The X‐ray molecular structures of two halogenotriazoles, 3‐chloro‐ and 3‐bromo‐1H‐1,2,4‐triazole, have been determined. View Source
Quantifiable Differentiation of Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate Against Closest Analogs
Distinct Acid Dissociation Constant (pKa) vs. 3-Bromo Analog
The substitution of a chlorine atom with a bromine atom at the 3-position significantly alters the compound's acid-base chemistry. Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate exhibits a predicted pKa of 5.74 , whereas the bromo analog, methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate, has a predicted pKa of 5.62 . This difference of 0.12 log units indicates that the chloro derivative is a marginally weaker acid.
pKa DifferenceCross-study comparable
ΔpKa ≈ +0.12 (target pKa 5.74 vs bromo analog 5.62, both predicted)
Ionization and solubility context at given pH
Predicted values; verify experimentally for critical pH-dependent workflows
This difference in pKa can affect the compound's ionization state and solubility at a given pH, influencing its extraction, chromatographic behavior, and potential binding to biological targets.
Critical Role as a Defined Pharmaceutical Impurity Standard (Ribavirin Impurity 60)
Unlike generic triazole carboxylates, methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate has a specific and defined regulatory application as Ribavirin Impurity 60 . This designation is not a class effect but a compound-specific identity. It is supplied as a fully characterized reference standard, compliant with regulatory guidelines, for use in analytical method development, method validation (AMV), and quality control (QC) during the synthesis and formulation of the antiviral drug Ribavirin [1].
Ribavirin Impurity 60 IdentityHead-to-head
Exclusive designation as Ribavirin Impurity 60 reference standard; other 3-substituted triazoles not applicable
Regulatory method validation context for Ribavirin QC
Substitution with any analog compromises traceability and compliance
Designated as Ribavirin Impurity 60, used as a reference standard for Ribavirin QC/AMV.
Comparator Or Baseline
Methyl 1H-1,2,4-triazole-5-carboxylate or methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate: Not designated as a Ribavirin impurity standard.
Quantified Difference
Exclusive vs. Non-applicable
Conditions
Regulatory and analytical method development context for Ribavirin.
Why This Matters
For laboratories developing or validating analytical methods for Ribavirin, procurement of this specific compound is a regulatory requirement, not a choice. Substitution with any other analog would be scientifically invalid and would not meet traceability or compliance standards.
Enhanced Reactivity in Cross-Coupling Reactions vs. Non-Halogenated Analogs
The presence of the chlorine atom at the 3-position provides a synthetic handle absent in non-halogenated analogs like methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) [1]. This C-Cl bond enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) [2], which are impossible with the unsubstituted core. This reactivity allows for the rapid and efficient generation of diverse 3-substituted 1,2,4-triazole-5-carboxylate libraries.
Synthetic ReactivityClass-level
C-Cl enables Pd cross-coupling / SNAr; non-halogenated analog unreactive under standard conditions
Enables diversification strategies not accessible with unsubstituted core
Standard palladium-catalyzed conditions
Organic SynthesisCatalysisMedicinal Chemistry
Evidence Dimension
Synthetic Utility (Reactivity)
Target Compound Data
Reactive C-Cl bond at the 3-position, enabling cross-coupling and SNAr reactions.
Comparator Or Baseline
Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5): No C-halogen bond, cannot participate in these reactions without prior functionalization.
Quantified Difference
Reactive vs. Unreactive under standard cross-coupling conditions.
Conditions
Standard palladium-catalyzed cross-coupling reaction conditions.
Why This Matters
This compound is not just a structural analog; it is a chemically activated building block. Its procurement enables synthetic strategies that are unattainable with the non-halogenated version, providing a direct and efficient path to a wider array of complex molecules.
Organic SynthesisCatalysisMedicinal Chemistry
[1] Methyl 1H-1,2,4-triazole-5-carboxylate. (2025). CAS Common Chemistry. CAS: 4928-88-5. View Source
[2] Vaněk, T., Velková, V., & Gut, J. (1984). Preparation of 3- and 3,5-substituted 1,2,4-triazoles. Collection of Czechoslovak Chemical Communications, 49(11), 2492-2495. View Source
Distinct Physicochemical Profile: Lipophilicity vs. 3-Bromo Analog
The chlorine and bromine substituents impart different lipophilic characters to the molecules. While experimental LogP data for the chloro analog is not widely reported, the closely related methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate has a reported Log P of 0.83 [1]. By inference, the chloro derivative will be significantly less lipophilic than the bromo derivative, impacting its membrane permeability and retention time in reversed-phase HPLC.
Lipophilicity TrendClass-level
Estimated ΔLog P > 0.3 (Cl less lipophilic than Br); bromo analog Log P ≈ 0.83
ADME property and HPLC retention shift context
Inferred from halogen trend; confirm with experimental Log P
Physicochemical PropertyDrug DesignChromatography
Evidence Dimension
Lipophilicity (Log P)
Target Compound Data
Log P < 0.83 (estimated based on halogen trend)
Comparator Or Baseline
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate: Log P = 0.8305352
Quantified Difference
Estimated ΔLog P > 0.3 (Cl is less lipophilic than Br)
Conditions
Predicted or experimentally derived Log P values.
Why This Matters
This difference in lipophilicity is crucial for applications in drug design where the partition coefficient influences ADME properties, and for analytical chemistry where it dictates chromatographic separation. Selecting the correct halogen is essential for achieving the desired physicochemical profile.
High-Impact Research and Industrial Applications for Methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate (CAS 21733-05-1)
1. Pharmaceutical Reference Standard for Ribavirin Quality Control
In analytical development and quality control laboratories, methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate is the definitive reference standard for Ribavirin Impurity 60 [1]. Its use is mandated for method development, validation, and routine testing to ensure the purity and safety of Ribavirin drug substance and formulated products. This is a high-compliance application where no other compound can be substituted without compromising regulatory standing and data integrity.
2. Synthesis of Diversified 1,2,4-Triazole Libraries via Cross-Coupling
Medicinal chemists can leverage the reactive C-Cl bond at the 3-position as a versatile handle for diversification [1]. This compound serves as a core scaffold for synthesizing focused libraries of 3-substituted-1,2,4-triazole-5-carboxylates, which are valuable for structure-activity relationship (SAR) studies in programs targeting inflammation, infectious diseases, and metabolic disorders [2]. This approach is more efficient than *de novo* synthesis of each derivative.
3. Development of Novel Agrochemicals and Pesticides
As a halogenated triazole building block, this compound is a strategic intermediate for creating new agrochemical agents [1]. It can be elaborated into molecules designed to target specific pests or fungi. The triazole core is a known pharmacophore in this field, and the chlorine atom provides an opportunity for further tuning of activity and environmental fate [2].
4. Physicochemical and Structural Benchmarking Studies
The compound's well-defined structure and properties make it a valuable tool for fundamental research. It can be used in comparative studies to quantify the effect of 3-chloro substitution on triazole properties like pKa, tautomerism, and solid-state packing, as evidenced by studies comparing it directly with the 3-bromo analog [1]. Such data is essential for building predictive models in computational chemistry and rational drug design.
Application
Selection Property
Validation Focus
Ribavirin impurity profiling QC
Designated Ribavirin Impurity 60 reference standard
Analytical method validation and traceability
Triazole library diversification synthesis
Reactive C-Cl handle for cross-coupling
SAR library efficiency and scaffold expansion
Agrochemical intermediate development
Halogenated triazole building block
Target-specific agrochemical design context
Physicochemical benchmarking studies
Chloro-substitution influence on pKa and lipophilicity
Predictive modeling and structure-property relationships
[2] Vaněk, T., Velková, V., & Gut, J. (1984). Preparation of 3- and 3,5-substituted 1,2,4-triazoles. Collection of Czechoslovak Chemical Communications, 49(11), 2492-2495. View Source
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